

Ac-LEVD-CHO and Its Role in Pyroptosis: A Technical Guide

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Compound of Interest

Compound Name: Ac-LEVD-CHO

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Abstract

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammatory caspases. A key pathway in this process is the non-canonical inflammasome pathway, which is mediated by caspase-4 (in humans) and caspase-11 (in mice). This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, to these caspases. Activated caspase-4 triggers a cascade of events leading to cell lysis and the release of pro-inflammatory cytokines. **Ac-LEVD-CHO**, a synthetic peptide aldehyde, serves as a specific and reversible inhibitor of caspase-4, making it a critical tool for studying the mechanisms of non-canonical pyroptosis and for the development of potential therapeutics targeting inflammatory diseases. This technical guide provides an in-depth overview of **Ac-LEVD-CHO**, its mechanism of action in the context of pyroptosis, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in research.

Introduction to Non-Canonical Pyroptosis

Pyroptosis is a lytic and pro-inflammatory cell death pathway distinct from apoptosis and necrosis. It plays a crucial role in the innate immune response to pathogen infection and cellular danger signals. The non-canonical pathway of pyroptosis is initiated by the detection of cytosolic LPS by caspase-4 in humans (and its orthologs caspase-5 in humans and caspase-11 in mice)[1][2][3].

Upon binding to LPS, pro-caspase-4 undergoes oligomerization and auto-activation[4]. The active caspase-4 then cleaves a specific substrate, Gasdermin D (GSDMD)[5]. This cleavage event is the central execution step of pyroptosis. The cleavage of GSDMD separates its N-terminal (GSDMD-N) and C-terminal (GSDMD-C) domains. The GSDMD-N fragment translocates to the plasma membrane, where it oligomerizes to form large pores of approximately 10-20 nm in diameter[6][7]. These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of intracellular contents, including pro-inflammatory cytokines like interleukin-1 β (IL-1 β) and IL-18, as well as damage-associated molecular patterns (DAMPs)[6][7].

Ac-LEVD-CHO: A Specific Inhibitor of Caspase-4

Ac-LEVD-CHO is a synthetic, cell-permeable tetrapeptide aldehyde with the sequence N-acetyl-Leu-Glu-Val-Asp-CHO[8][9]. It is designed to mimic the preferred cleavage sequence of caspase-4, allowing it to act as a potent and reversible inhibitor of this enzyme[9]. The aldehyde group of **Ac-LEVD-CHO** forms a covalent but reversible bond with the active site cysteine of caspase-4, thereby blocking its proteolytic activity[10]. By inhibiting caspase-4, **Ac-LEVD-CHO** effectively blocks the downstream events of the non-canonical pyroptosis pathway, including GSDMD cleavage, pore formation, and subsequent cell lysis and cytokine release.

Quantitative Data on Inhibitor Activity

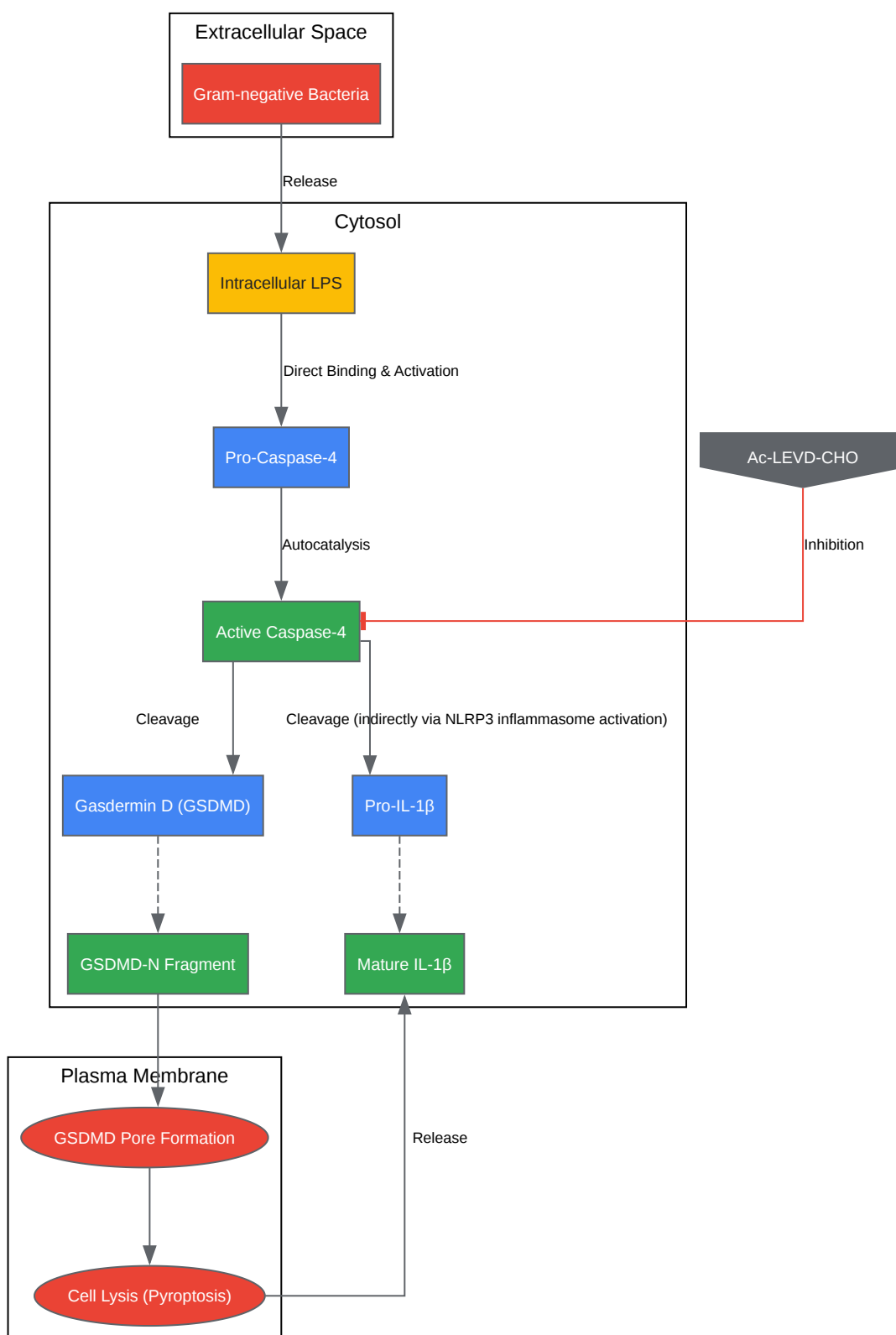
Precise quantitative data on the inhibitory potency of **Ac-LEVD-CHO** against caspase-4 is crucial for its effective use in experimental settings. While a specific IC50 value for **Ac-LEVD-CHO** against caspase-4 is not consistently reported across the literature, data from inhibitor screening assays and for similar compounds provide a valuable reference.

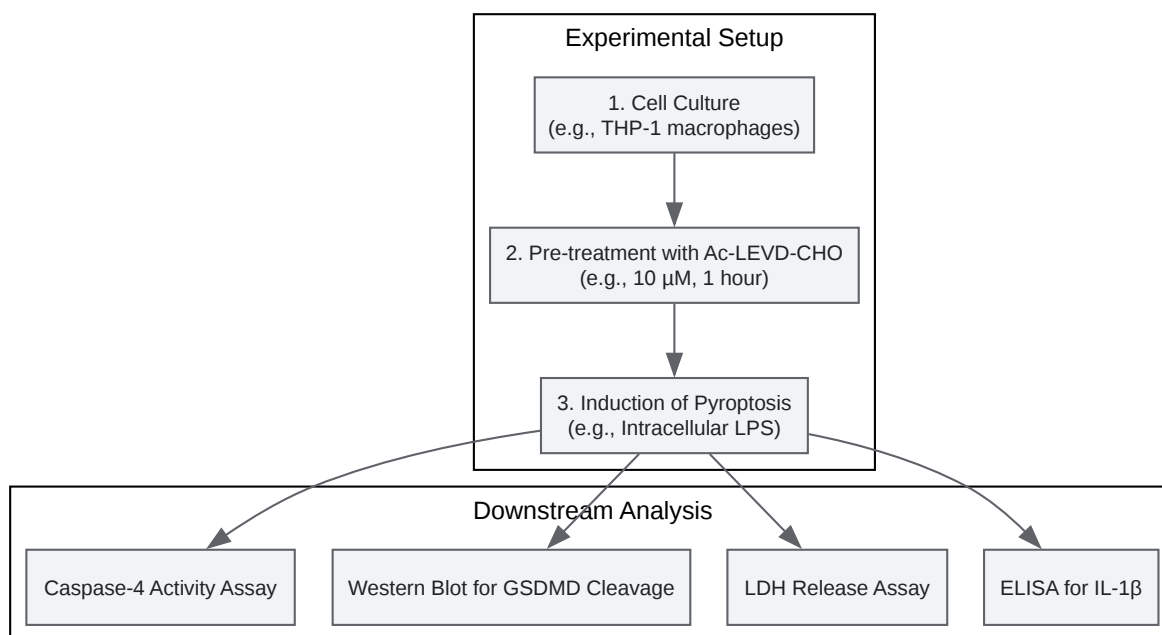
Inhibitor	Target Caspase	IC50 / Ki	Notes
Ac-LEVD-CHO	Caspase-4	Not specified	Used as a positive control in inhibitor screening assays. A working concentration of 10 μ M has been shown to be effective in cell-based assays.
Ac-FLTD-CMK	Caspase-4	1.49 μ M	A GSDMD-derived peptide inhibitor, providing a reference for the potency of peptide-based inhibitors against caspase-4[7][11].
VRT-043198	Caspase-4	Ki = 0.6 nM	A potent, selective, and blood-brain barrier permeable inhibitor of the caspase-1 subfamily, including caspase-4[11].

Table 1: Quantitative Data for Caspase-4 Inhibitors

Signaling Pathway of Non-Canonical Pyroptosis and Inhibition by Ac-LEVD-CHO

The non-canonical pyroptosis pathway is a linear signaling cascade that is effectively blocked by **Ac-LEVD-CHO** at the level of caspase-4 activation.





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